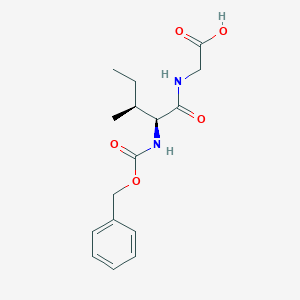

N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine

Overview

Description

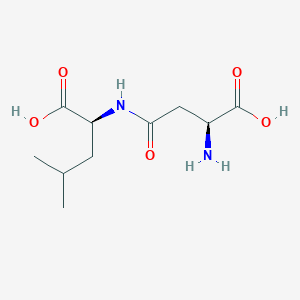

N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine (NMPG) is a synthetic amino acid derivative that has been used in the field of biochemistry and physiology for many years. NMPG is a derivative of the amino acid L-isoleucine and is composed of an amino group and a carboxyl group, both of which are attached to a phenylmethoxycarbonyl moiety. NMPG has been used for a variety of purposes, including as a substrate for enzymatic reactions, as a chelating agent, and as a ligand for protein-protein interactions. In addition, NMPG has been used to study the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Interaction and Binding Studies

Studies have delved into the intricate interactions between certain amino acid derivatives and other molecular structures. Notably, the proton-bound dimers of glycine with phenylalanine and pentafluorophenylalanine have been examined, revealing insights into intermolecular binding motifs and interactions, including cation-π effects and charge-quadrupole interactions. These findings contribute to the fundamental understanding of molecular behavior and interactions in various contexts (Fu et al., 2016).

Structural Analysis and Crystallography

The structural properties and geometrical data of certain amino acid derivatives have been explored through methods like X-ray crystallography. This includes analyzing weak hydrogen bonds, π···π interactions, and comparing these with interaction energies and topological characteristics. Such studies offer a deeper understanding of molecular structures and their implications in various chemical and biological processes (Przybył et al., 2021).

Chemical Synthesis and Modification

The synthesis and modification of amino acid derivatives have been a significant area of research, exploring various pathways and methodologies. For instance, the synthesis of thieno[2,3-b]pyridinones, acting as cytoprotectants and inhibitors, utilizes amino acid derivatives in its process. Such research has implications for the development of new drugs and therapeutic agents (Buchstaller et al., 2006).

Biological Relevance and Applications

The biological relevance and potential applications of amino acid derivatives have been highlighted in several studies. For instance, understanding the protonation sites and conformations of peptides of glycine and their spectra has implications for biochemistry and the development of various biochemical applications (Wu & Mcmahon, 2009).

Mechanism of Action

Mode of Action

The mode of action of Z-ILE-GLY-OH involves its interaction with its targets, leading to changes in their function. This compound, like other similar compounds, may bind to its targets, altering their conformation and thus their activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

The biochemical pathways affected by Z-ILE-GLY-OH are likely to be diverse, given the compound’s potential for interaction with multiple targets. These could include pathways involved in signal transduction, protein synthesis, and cellular metabolism . The downstream effects of these interactions can be wide-ranging, potentially influencing numerous physiological processes.

Pharmacokinetics

It’s known that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds in the body .

Result of Action

The molecular and cellular effects of Z-ILE-GLY-OH’s action will depend on the specific targets it interacts with and the nature of these interactions. These effects could potentially include changes in enzyme activity, alterations in signal transduction pathways, and modifications to cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Z-ILE-GLY-OH. These factors can include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its use.

properties

IUPAC Name |

2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAYODJQGJVQGX-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927717 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13254-04-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)